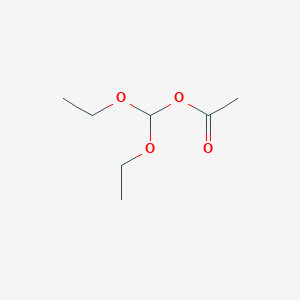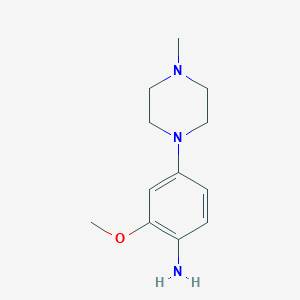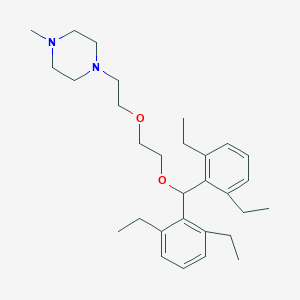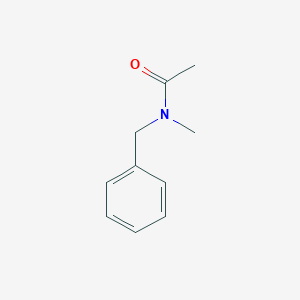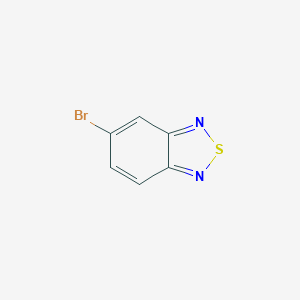
5-Brom-2,1,3-Benzothiadiazol
Übersicht
Beschreibung
5-Bromo-2,1,3-benzothiadiazole (BBD) is a synthetic organic compound that has been used in a wide range of research applications. BBD is a heterocyclic aromatic compound, containing a benzene ring with a thiadiazole ring as a substituent. BBD has been used as a building block in organic synthesis, as an initiator in photopolymerization and as a catalyst in various reactions. BBD is also used as a fluorescent dye, with applications in the fields of biology, biochemistry and biomedical research.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik und Optoelektronik
5-Brom-2,1,3-Benzothiadiazol (5-BT) dient als wertvoller Baustein für organische Halbleiter. Forscher haben seine Verwendung in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (OPVs) und Feldeffekttransistoren (OFETs) untersucht. Seine elektronenarme Natur und die π-konjugierte Struktur machen es für Ladungstransport- und Energieumwandlungsgeräte geeignet .
Polymerchemie
In der Polymerwissenschaft fungiert 5-BT als wichtiges Monomer für die Synthese von konjugierten Polymeren. Diese Polymere weisen hervorragende elektronische Eigenschaften auf, wodurch sie für Anwendungen wie Sensoren, Photodetektoren und elektrochrome Geräte nützlich sind. Forscher haben 5-BT-Einheiten in Copolymere eingebaut, um ihre Leistung zu verbessern .
Pflanzenschutzmittel
Obwohl nicht weit verbreitet kommerzialisiert, wurde 5-BT auf seine synergistischen Wirkungen mit Insektiziden untersucht. Es verstärkt die Wirksamkeit bestimmter Insektizide wie Dicrotophos. Weitere Forschung ist jedoch erforderlich, um dieses Potenzial voll auszuschöpfen .
Medizinische Chemie
Obwohl keine direkte Anwendung, wurden 5-BT-Derivate auf ihre biologischen Aktivitäten untersucht. Forscher haben das Benzothiadiazol-Gerüst modifiziert, um potenzielle Antitumormittel, antimikrobielle Verbindungen und entzündungshemmende Medikamente zu entwickeln. Diese Bemühungen unterstreichen die Vielseitigkeit dieser Kernstruktur in der Wirkstoffforschung .
Materialwissenschaften
Forscher haben Materialien mit 5-BT-Gehalt auf ihre lumineszierenden Eigenschaften untersucht. Diese Materialien können Licht im sichtbaren Spektrum emittieren, wodurch sie für Anwendungen wie Fluoreszenzmarker, Sensoren und Bildgebungsmittel relevant sind. Darüber hinaus wurden 5-BT-Derivate in Polymere eingebaut, um ihre thermische Stabilität und mechanischen Eigenschaften zu verbessern .
Umweltchemie
Die Bromsubstitution in 5-BT beeinflusst seine Reaktivität und Löslichkeit. Forscher haben sein Verhalten in Umweltmatrizen, einschließlich Wasser und Boden, untersucht. Das Verständnis seines Schicksals und Transports ist entscheidend für die Beurteilung potenzieller Umweltauswirkungen .
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen spannende Möglichkeiten bietet. Seine Rolle in der organischen Elektronik, Polymerchemie und in Pflanzenschutzmitteln unterstreicht seine Bedeutung. Im Zuge der weiteren Forschung könnten wir noch mehr Anwendungen für diese faszinierende Verbindung entdecken . Wenn Sie weitere Einzelheiten oder zusätzliche Anwendungen benötigen, fragen Sie bitte!
Wirkmechanismus
Target of Action
5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S
Mode of Action
It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of 5-Bromo-2,1,3-benzothiadiazole can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Benzothiadiazole and its π-extended, heteroannulated derivatives have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Eigenschaften
IUPAC Name |
5-bromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRUZDFDGTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379963 | |
| Record name | 5-bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-75-9 | |
| Record name | 5-bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?
A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:
Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?
A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
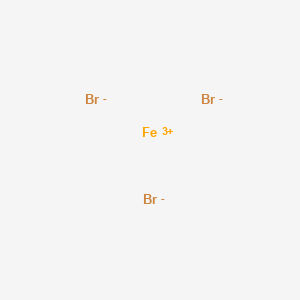
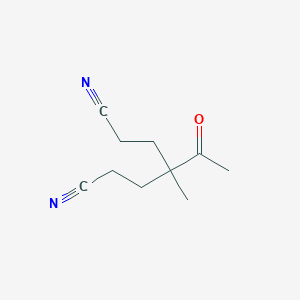
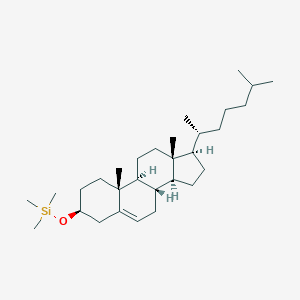
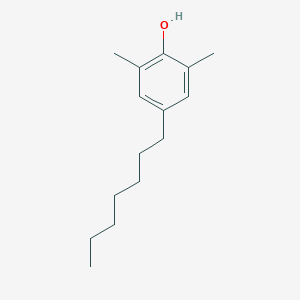
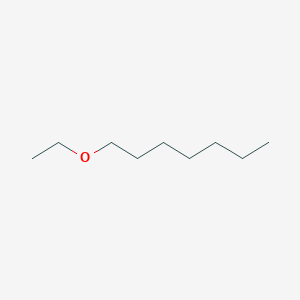
![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)

